molecular formula C9H11NO2 B1630488 3-Hydroxy-2-phenyl-propanamide CAS No. 2019-54-7

3-Hydroxy-2-phenyl-propanamide

Cat. No.: B1630488
CAS No.: 2019-54-7
M. Wt: 165.19 g/mol
InChI Key: JJCZGVLYNIVKKD-UHFFFAOYSA-N
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Description

3-Hydroxy-2-phenyl-propanamide (CAS: 56598-62-0) is a chiral organic compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . Structurally, it features a phenyl group attached to the second carbon of a three-carbon chain, a hydroxyl group on the third carbon, and an amide functional group. This compound is widely utilized as a reference standard in pharmaceutical and biochemical research due to its high purity (≥98% by HPLC) and stability under standard storage conditions (2–8°C) . Its applications span drug development, metabolite analysis, and enzyme inhibition studies, where its stereochemical properties and hydrogen-bonding capacity are critical .

Properties

IUPAC Name

3-hydroxy-2-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-9(12)8(6-11)7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCZGVLYNIVKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870881
Record name 3-Hydroxy-2-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2019-54-7
Record name 3-Hydroxy-2-phenylpropanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tropamide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21320
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Record name 3-Hydroxy-2-phenylpropanamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FV9E8QN3P
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Comparison with Similar Compounds

Comparison with Structurally Similar Propanamide Derivatives

Propanamide derivatives share a common backbone but differ in substituents, stereochemistry, and bioactivity. Below is a detailed comparison of 3-Hydroxy-2-phenyl-propanamide with analogous compounds:

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Biological Activities/Applications
This compound Phenyl (C₂), hydroxyl (C₃) C₉H₁₁NO₂ 165.19 Reference standard, enzyme studies
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride Fluorine, methoxy, methylamide C₁₈H₂₀ClFNO₂ 340.81 Pharmaceutical R&D (high-purity intermediate)
(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide Indole ring, phenylamide C₁₇H₁₇N₃O 279.34 Research in neurotransmitter modulation
3-[5,6-Diphenyl-3(2H)-pyridazinone-2-yl]propanamide Pyridazinone ring, diphenyl groups C₂₃H₂₀N₃O₂ 375.43 Potent analgesic/anti-inflammatory (COX-independent)
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide Thiophene ring, methylamide C₁₁H₁₃FNOS 199.22 Anticancer research (structural analog)
(2S,3S)-3-Amino-2-hydroxy-3-phenylpropanamide Stereospecific amino and hydroxyl groups C₁₀H₁₄N₂O₂ 194.23 Chiral catalyst in asymmetric synthesis

Key Research Findings

Bioactivity Differences: this compound lacks direct pharmacological activity but serves as a critical scaffold for derivatization. In contrast, the pyridazinone-containing propanamide derivative (Table 1, Row 4) exhibits 2.5× higher anti-inflammatory activity than acetamide analogs in murine models . The thiophene-substituted derivative (Table 1, Row 5) shows moderate inhibitory effects on cancer cell lines, linked to its sulfur-containing heterocycle enhancing membrane permeability .

Stereochemical Impact: The (2S,3S)-configured amino-hydroxy derivative (Table 1, Row 6) demonstrates enantioselectivity in catalysis, underscoring the importance of stereochemistry in functional applications .

Mechanistic and Industrial Relevance

  • Pharmaceutical Development : Propanamide derivatives with fluorine or heterocyclic substitutions (e.g., Table 1, Rows 2 and 5) are prioritized in drug discovery for their metabolic stability and target selectivity .
  • Agrochemical Applications: Derivatives with lipophilic groups (e.g., diphenylpyridazinone) show promise as eco-friendly pesticides due to their biodegradability and low toxicity .

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